molecular formula C22H32F3NO4 B12715519 Levofenfluramine (+)-camphorate CAS No. 140630-56-4

Levofenfluramine (+)-camphorate

Cat. No.: B12715519
CAS No.: 140630-56-4
M. Wt: 431.5 g/mol
InChI Key: GBMYZGXLAHAFPC-HJYVOTIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

Levofenfluramine (+)-camphorate is a crystalline salt composed of the levorotatory enantiomer of fenfluramine complexed with D-camphoric acid. The molecular formula of the compound is $$ \text{C}{12}\text{H}{16}\text{F}{3}\text{N} \cdot \text{C}{10}\text{H}{16}\text{O}{4} $$, yielding a molecular weight of 431.489 g/mol. The levofenfluramine moiety, ($$ R $$-fenfluramine), features a trifluoromethylphenyl group attached to a chiral center with an ethylamino-propane backbone, while the camphoric acid component contributes two carboxylic acid groups and a bicyclic terpene structure.

The stereochemical configuration is critical to the compound’s identity. Levofenfluramine possesses an absolute $$ R $$-configuration at its single defined stereocenter, contrasting with the $$ S $$-configuration of its enantiomer, dexfenfluramine. The D-camphoric acid ligand, derived from the dextrorotatory form of camphor, introduces three additional stereocenters, resulting in a total of three defined stereocenters in the salt. This stereochemical complexity is evident in the compound’s SMILES representation:

CC1(C)[C@H](CC[C@@]1(C)C(O)=O)C(O)=O.CCN[C@H](C)CC2=CC(=CC=C2)C(F)(F)F  

and its InChI identifier:

InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m11/s1  

These structural descriptors highlight the interplay between the amphetamine-derived cation and the camphorate anion.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula $$ \text{C}{22}\text{H}{32}\text{F}{3}\text{NO}{4} $$
Molecular Weight 431.489 g/mol
Defined Stereocenters 3
Optical Activity Levorotatory ($$ R $$-configuration)
Charge Neutral (ionic salt)

Crystalline Salt Formation: Camphoric Acid Coordination Chemistry

The formation of this compound relies on the coordination chemistry of D-camphoric acid, a dicarboxylic acid with a rigid bicyclic framework. The acid’s two carboxylate groups deprotonate to form ionic bonds with the protonated amine group of levofenfluramine, creating a stable 1:1 salt. This process is stereoselective, as D-camphoric acid preferentially complexes with the $$ R $$-enantiomer of fenfluramine during crystallization, enabling resolution of racemic mixtures.

X-ray crystallographic studies of analogous camphorate salts reveal that the camphoric acid anion often participates in hydrogen-bonding networks and π-π stacking interactions. For example, in related coordination polymers, the carboxylate groups of camphoric acid form paddle-wheel motifs with metal ions, while its hydrophobic terpene backbone engages in van der Waals interactions. Although this compound lacks metal ions, its crystal lattice likely stabilizes through similar non-covalent interactions, including hydrogen bonds between the camphorate’s carboxylates and the amphetamine’s amine group.

Table 2: Crystallographic Features of Camphoric Acid Salts

Feature Role in Salt Formation
Carboxylate Groups Ionic bonding with cationic API
Bicyclic Terpene Backbone Steric stabilization of lattice
Stereocenters Enantiomeric resolution

Comparative Analysis of Enantiomeric Forms: Levofenfluramine vs. Dexfenfluramine

Levofenfluramine and dexfenfluramine represent enantiomeric forms of fenfluramine, differing solely in their stereochemical configuration. While dexfenfluramine ($$ S $$-enantiomer) is a potent serotonin releasing agent and 5-HT$${2C}$$ receptor agonist, levofenfluramine ($$ R $$-enantiomer) exhibits distinct pharmacological properties due to its dopamine receptor antagonism. Structurally, the enantiomers share identical molecular formulas ($$ \text{C}{12}\text{H}{16}\text{F}{3}\text{N} $$) but differ in optical activity and three-dimensional conformation.

The camphorate salts of these enantiomers further highlight their divergence. Dexfenfluramine camphorate is not commonly reported, as the $$ S $$-enantiomer is typically isolated using alternative resolving agents. In contrast, this compound leverages the chiral recognition properties of D-camphoric acid, which selectively binds the $$ R $$-enantiomer during crystallization. This enantiomeric specificity is critical for studying the distinct biological activities of each form.

Table 3: Enantiomeric Comparison of Fenfluramine Derivatives

Property This compound Dexfenfluramine
Configuration $$ R $$ $$ S $$
Serotonin Release Moderate (~1/3 efficacy) High
Dopamine Activity Antagonism No significant effect
Camphorate Affinity High (stereoselective) Low

Properties

CAS No.

140630-56-4

Molecular Formula

C22H32F3NO4

Molecular Weight

431.5 g/mol

IUPAC Name

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m11/s1

InChI Key

GBMYZGXLAHAFPC-HJYVOTIRSA-N

Isomeric SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levofenfluramine (+)-camphorate typically involves the resolution of racemic fenfluramine. This process can be achieved through various chiral resolution techniques, including the use of chiral acids or chromatography. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Levofenfluramine (+)-camphorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various derivatives of levofenfluramine, such as its ketone, alcohol, and substituted amine forms. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

Chemical and Biological Properties

Levofenfluramine (+)-camphorate is the levorotatory enantiomer of fenfluramine, characterized by a trifluoromethyl group attached to an ethylamine backbone. It exhibits properties as both a serotonin releasing agent and a dopamine receptor antagonist, which significantly influences its biological activity.

  • Chemical Structure :
    • Molecular Formula: C12_{12}H16_{16}F3_3N.C10_{10}H16_{16}O4_4
    • InChIKey: GBMYZGXLAHAFPC-HJYVOTIRSA-N

Scientific Research Applications

This compound has several notable applications across different domains:

  • Neuropharmacology :
    • Investigated for its effects on neurotransmitter release and receptor interactions.
    • Potential therapeutic implications in treating pharmacoresistant epilepsies such as Dravet Syndrome and Lennox-Gastaut Syndrome .
  • Pharmaceutical Chemistry :
    • Used as a reference compound in studies involving amphetamine derivatives.
    • Important for synthesizing other pharmaceutical agents due to its unique chemical structure.
  • Analytical Chemistry :
    • Serves as a standard in analytical methods, aiding in the characterization of similar compounds.

Case Studies and Clinical Insights

Recent studies have highlighted the dual nature of levofenfluramine's action:

  • Dravet Syndrome Treatment : Clinical trials demonstrated that fenfluramine (which contains levofenfluramine) significantly reduces convulsive seizures in patients with Dravet syndrome. In two studies involving over 200 subjects, those treated with fenfluramine showed greater reductions in seizure frequency compared to placebo groups .
  • Side Effects Profile : Research indicates that while fenfluramine is effective for seizures, it may lead to adverse effects such as emotional instability and cognitive deficits. These effects are believed to be linked to serotonergic neurotoxicity from chronic administration .

Mechanism of Action

Levofenfluramine (+)-camphorate exerts its effects primarily through the modulation of serotonin receptors. It acts as a serotonin releasing agent and agonist of the serotonin 5-HT2 receptors. This leads to increased serotonin levels in the synaptic cleft, enhancing neurotransmission. Additionally, it has been shown to interact with dopamine receptors, which may contribute to its pharmacological profile .

Comparison with Similar Compounds

Enantiomeric Comparison: Levofenfluramine vs. Dexfenfluramine

The primary distinction lies in stereochemistry and pharmacodynamics:

Property Levofenfluramine (+)-Camphorate Dexfenfluramine
Enantiomer L-form D-form
Serotonin Activity Negligible 5-HT reuptake inhibition Potent 5-HT reuptake inhibition
Therapeutic Use Limited due to lack of 5-HT activity Formerly used as an appetite suppressant (withdrawn due to valvular heart disease risks)
Salt Form (+)-camphorate Typically hydrochloride or other salts

However, its (+)-camphorate salt remains understudied compared to dexfenfluramine’s hydrochloride form.

Comparison with Other Amphetamine Derivatives

Levofenfluramine shares structural similarities with other amphetamine-based compounds but differs in substitution and activity:

  • Chlorpheniramine Maleate : An antihistamine with a phenylalkylamine backbone. Unlike levofenfluramine, chlorpheniramine lacks a trifluoromethyl group and primarily targets histamine receptors .
  • Phenylpropanolamine: A sympathomimetic amine used in decongestants. Both compounds have ethylamine side chains, but phenylpropanolamine lacks fenfluramine’s trifluoromethyl group and enantiomeric complexity .

Role of the Camphorate Counterion

The (+)-camphorate salt may confer unique properties compared to other counterions (e.g., hydrochloride, maleate):

  • Thermal Stability : Polymeric camphorate derivatives, such as poly(ethylene camphorate) (PEC), exhibit thermal stability comparable to poly(ethylene terephthalate) (PET) at low camphorate incorporation levels (≤20%) . This suggests that camphorate salts could enhance drug-polymer compatibility in sustained-release formulations.

Q & A

Q. What criteria should guide the inclusion of this compound data in review articles or meta-analyses?

  • Methodological Answer : Apply PRISMA guidelines to screen for study quality (e.g., sample size, blinding). Exclude studies with unvalidated synthetic routes or insufficient spectral characterization. Highlight gaps, such as long-term toxicity data, in the "Future Directions" subsection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.